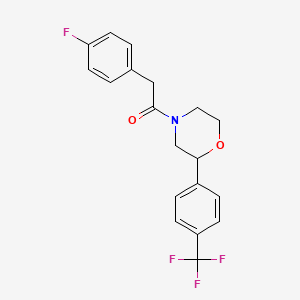

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been used for scientific research purposes since then. TFMPP is a popular research chemical due to its unique chemical structure and potential applications in various fields of science.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

A study describes an efficient synthesis method for the NK(1) receptor antagonist Aprepitant, highlighting a stereoselective synthesis process that involves direct condensation, Lewis acid-mediated coupling, and a novel crystallization-induced asymmetric transformation to achieve the desired alpha-(fluorophenyl)morpholine derivative. This method demonstrates the utility of fluorophenyl and morpholine derivatives in the synthesis of clinically relevant compounds (Brands et al., 2003).

Defluorination of (Aminofluorophenyl)oxazolidinone

Research on the morpholinofluorophenyloxazolidinone, specifically the drug linezolid, explores its reductive defluorination upon irradiation in water, shedding light on potential pathways for modifying fluorinated pharmaceuticals through photochemical reactions (Fasani et al., 2008).

Creation of (Amino)(aryl)carbene Adducts

A study presents the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride to produce adducts of (morpholino)(phenyl)carbene with PF5, which are of interest for further applications in organic synthesis and the study of reaction mechanisms (Guzyr et al., 2013).

Microwave-Assisted Synthesis of Mannich Bases

Efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, demonstrates the potential of this methodology in creating derivatives for various scientific applications, highlighting the role of morpholine in facilitating these reactions (Aljohani et al., 2019).

Catalytic Enantioselective Synthesis of Morpholinones

This research introduces a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, underlining the importance of morpholine derivatives in the synthesis of pharmacophores and their applications in medicinal chemistry (He et al., 2021).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO2/c20-16-7-1-13(2-8-16)11-18(25)24-9-10-26-17(12-24)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPYXDKOXQABHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)